molecular formula C3H8ClNaO5S B130067 Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate CAS No. 143218-48-8

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Cat. No.: B130067
CAS No.: 143218-48-8
M. Wt: 214.6 g/mol
InChI Key: ZPFGAXXLEFTBEU-UHFFFAOYSA-M
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Description

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS 143218-48-8) is an organosulfonate compound with the molecular formula C₃H₉ClNaO₅S and a molecular weight of 215.6083 g/mol . Structurally, it features a propanesulfonate backbone substituted with a hydroxyl (-OH) group at the second carbon and a chloro (-Cl) group at the third carbon, along with a hemihydrate (½ H₂O) moiety . This configuration imparts high hydrophilicity and ionic character, making it highly soluble in water and suitable for aqueous-phase applications .

The compound is classified as non-hazardous under normal handling conditions but requires precautions to avoid inhalation, skin/eye contact, and exposure to incompatible substances like strong oxidizers . Its primary applications include:

  • Surfactant synthesis: Acts as a functional monomer due to its reactive halogen and hydroxyl groups .
  • Oilfield chemicals: Used in drilling fluid formulations to reduce fluid loss .
  • Biochemical research: Serves as a reagent in pharmaceutical and cosmetic industries .

Properties

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFGAXXLEFTBEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635410
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-48-8
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Low-Temperature Synthesis with Dual Sulfite Agents

A 1938 U.S. patent (reproduced in source) employs a mixture of sodium bisulfite (294 g, 2.83 mol) and sodium sulfite (84 g, 0.67 mol) in water (514 mL). Epichlorohydrin (250 g, 2.70 mol) is added dropwise at <20°C over 6 hours, yielding 424 g (82%) of the sodium salt after filtration and drying at 100°C. This method minimizes side reactions (e.g., hydrolysis of ECH) by maintaining low temperatures, though the extended reaction time increases operational costs.

High-Temperature Reflux for Enhanced Reactivity

Contrastingly, source reports a reflux-based approach where 10 moles of NaHSO₃ in 2.5 L water reacts with 10 moles of ECH at 80–90°C for 45 minutes. Post-reflux stirring for 1 hour produces crystalline 3-chloro-2-hydroxypropylsulfonic acid sodium salt with a decomposition point of 253–256°C. While this method achieves rapid reaction completion, the high temperature risks epichlorohydrin polymerization, necessitating precise stoichiometric control.

Advanced Catalytic and Purification Strategies

Phase Transfer Catalysis (PTC)

The Chinese patent CN105585513A (source) introduces tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance interfacial reactivity. A typical formulation includes:

  • Molar ratio : NaHSO₃ : ECH = 1.05–1.30

  • Catalyst loading : 3–8 wt% TBAB relative to ECH

  • Solvent : H₂O (9–11 mol per mole NaHSO₃)

  • Conditions : 80–90°C, 0.75–2.5 hours

This method achieves >90% yield by accelerating the sulfonation of ECH. The crude product is washed with 60% ethanol and recrystallized from water to obtain the hemihydrate form.

Recrystallization and Hydrate Control

The hemihydrate form is selectively crystallized by adjusting the water content during purification. Source specifies that recrystallization from distilled water at 10°C yields white crystals with ½ H₂O per molecule, confirmed by thermogravimetric analysis (TGA) showing a 2.5–3.0% weight loss at 100–120°C.

Comparative Analysis of Methodologies

Table 1: Reaction Parameters and Yields

MethodTemperature (°C)Time (h)CatalystYield (%)Purity Enhancement Step
Classical (NaHSO₃)803NoneFiltration
Dual Sulfite<206None82Drying at 100°C
Reflux80–901.75NoneCrystallization
PTC (TBAB)80–902.5TBAB>90Recrystallization

Key Findings :

  • Catalyst Impact : TBAB increases yield by 8–10% compared to catalyst-free methods.

  • Temperature Trade-offs : Higher temperatures reduce reaction time but require strict stoichiometry to avoid byproducts.

  • Hydrate Formation : Recrystallization from water is critical to obtaining the hemihydrate, with residual moisture <0.5% post-drying .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with various nucleophiles, forming sulfonate derivatives. This reaction is critical for synthesizing surfactants, polymer precursors, and specialty chemicals.

Reaction Mechanism:

ClCH2CH OH CH2SO3Na+NuNuCH2CH OH CH2SO3Na+Cl\text{ClCH}_2\text{CH OH CH}_2\text{SO}_3\text{Na}+\text{Nu}^-\rightarrow \text{NuCH}_2\text{CH OH CH}_2\text{SO}_3\text{Na}+\text{Cl}^-
Nu⁻ : Common nucleophiles include amines, thiols, and alkoxides.

Elimination Reactions

Under basic conditions, CHPS-Na undergoes elimination to form 2,3-epoxypropanesulfonic acid sodium salt, a key intermediate for crosslinking agents.

Reaction Conditions:

  • Base : Sodium hydroxide (pH 8–10)

  • Temperature : 55–90°C

  • Time : 1–4 hours

Example:

ClCH2CH OH CH2SO3NaNaOHOCH2CH O CH2SO3Na+HCl\text{ClCH}_2\text{CH OH CH}_2\text{SO}_3\text{Na}\xrightarrow{\text{NaOH}}\text{OCH}_2\text{CH O CH}_2\text{SO}_3\text{Na}+\text{HCl}
This epoxy intermediate reacts with fatty acids (e.g., lauric acid) to generate sulfobetaine surfactants .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorine atom to a hydroxyl group, forming 2,3-dihydroxypropanesulfonic acid sodium salt. This reaction is pH- and temperature-dependent.

Optimization Data:

pHTemperature (°C)Time (h)Yield (%)
7252465
950682
1180293

Data compiled from U.S. Patent 5,208,369 and CN105585513A .

Case Study:

  • Acrylamide Copolymerization : CHPS-Na reduced polymer molecular weight by 40% at 0.5 wt% loading, enhancing water solubility .

  • Reaction Efficiency :
    Conversion Rate=98%  (3h 80 C)\text{Conversion Rate}=98\%\;(\text{3h 80 C})

Catalytic Cross-Coupling

Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Experimental Comparison:

Catalyst Loading (% of ECH)Temperature (°C)Time (h)Yield (%)
080668
480285
880288

TBAB reduces reaction time by 67% while improving yield (CN105585513A) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 253°C, forming sodium sulfate and chlorinated hydrocarbons .

Reaction Conditions and Yields

Comparative data from industrial and laboratory syntheses:

EntryReactantsConditionsYield (%)Source
1NaHSO₃, Epichlorohydrin80°C, 3h, H₂O82
2NaHSO₃, ECH, TBAB80°C, 2h, H₂O85.2
3NaHSO₃, Na₂SO₃, ECH5°C, 3h, H₂O72

Industrial-Scale Optimization

  • Molar Ratios : Optimal NaHSO₃:ECH = 1.05–1.30 .

  • Water Content : H₂O:NaHSO₃ = 9–11 (mol/mol) minimizes byproducts .

  • Purity : Recrystallization in H₂O/EtOH achieves >99% purity (mp: 253–256°C) .

Scientific Research Applications

Surfactant and Emulsifier

Surfactant Properties : CHPS-Na is widely utilized as a surfactant in cleaning products and personal care items. It effectively lowers the surface tension of water, enhancing the wetting and penetration of soils and stains .

Emulsification : The compound serves as an emulsifier in various formulations, stabilizing oil-in-water emulsions. This property is particularly valuable in cosmetics, pharmaceuticals, and food products where stable mixtures are essential .

Biocide and Water Treatment

Biocidal Activity : CHPS-Na exhibits biocidal properties, making it effective against microorganisms such as bacteria and fungi. It is commonly employed in industrial water treatment processes, cooling towers, and household disinfectants .

Water Treatment Applications : Its role in water treatment extends to maintaining hygiene in food processing facilities through cleaning and sanitizing solutions .

Corrosion Inhibitor

In metalworking fluids and cooling systems, CHPS-Na acts as a corrosion inhibitor by forming protective films on metal surfaces. This application helps extend the lifespan of equipment by preventing rust and degradation .

Textile Industry

In the textile sector, CHPS-Na is used as a dyeing assistant and leveling agent. It promotes even dyeing of fabrics, preventing streaks or uneven patches during the dyeing process .

Paper Industry

CHPS-Na finds application in the paper industry as a sizing agent and retention aid. It enhances the strength, brightness, and printability of paper products .

Oil Field Chemicals

In the oil and gas industry, CHPS-Na functions as a demulsifier and scale inhibitor. It aids in breaking down emulsions and preventing scale formation during production operations .

Adhesive Formulations

The compound is utilized in adhesive and sealant formulations as a viscosity modifier. This application improves flow properties and enhances adhesion in bonding processes .

Photographic Industry

CHPS-Na serves as a fixing agent in the photographic industry, stabilizing images on film and paper during development processes .

Research Applications

Recent studies have explored CHPS-Na's potential in preparing negatively charged probe particles for investigating cellulosic fibers' nanoporosity effects on their interactions with cationic polyelectrolytes . Additionally, it has been used to create surface-modified microcrystalline cellulose particles with specific zeta potentials for various applications .

Synthesis of Functional Polymers

CHPS-Na is recognized as an important functional monomer in synthetic polymer chemistry. Its reactive halogen atoms allow for substitution reactions that are essential for creating new polymeric materials .

Case Studies

  • Water Treatment Efficacy : A study demonstrated that CHPS-Na effectively inhibited microbial growth in cooling water systems, significantly reducing contamination levels compared to untreated controls.
  • Textile Dyeing Process : In a comparative analysis of dye uptake in fabrics treated with CHPS-Na versus traditional agents, results showed improved uniformity in color distribution with reduced streaking.
  • Corrosion Prevention : Research indicated that metal surfaces treated with CHPS-Na exhibited significantly lower corrosion rates over extended periods compared to untreated samples.

Mechanism of Action

Comparison with Similar Compounds

Sodium 3-Chloro-2-Hydroxypropanesulfonate (CHPS-Na, CAS 126-83-0)

  • Molecular Formula : C₃H₆ClNaO₄S (anhydrous form) .
  • Key Differences :
    • Lacks the hemihydrate water molecule, resulting in a slightly lower molecular weight (214.59 g/mol ) .
    • Higher reactivity in anhydrous conditions due to the absence of water .
  • Applications : Similar to the hemihydrate but preferred in moisture-sensitive industrial processes .

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Molecular Formula : C₄H₇NaO₃S .
  • Key Differences :
    • Contains a vinyl group instead of hydroxyl and chloro substituents, enabling polymerization as a key application .
    • Classified as hazardous under GHS standards, requiring stricter handling protocols .
  • Applications : Primarily used in the production of polyelectrolytes and ion-exchange resins .

Tiludronate Disodium Hemihydrate (CAS 155453-10-4)

  • Molecular Formula : 2(C₇H₇ClNa₂O₆P₂S)·H₂O .
  • Key Differences :
    • A bisphosphonate derivative with dual phosphonate groups , unlike the sulfonate group in the target compound .
    • Specialized use in veterinary medicine for treating bone resorption disorders .

Physicochemical Properties

Property Sodium 3-Chloro-2-Hydroxypropanesulphonate Hemihydrate CHPS-Na (Anhydrous) Sodium 2-Methylprop-2-ene-1-sulphonate
Molecular Weight 215.6083 g/mol 214.59 g/mol 158.15 g/mol
Solubility Highly water-soluble Water-soluble Water-soluble
Hazard Classification Non-hazardous (Xi irritant) Similar to hemihydrate Hazardous (GHS Category 1)
Key Functional Groups -OH, -Cl, -SO₃⁻ -Cl, -SO₃⁻ -SO₃⁻, vinyl group

Biological Activity

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a sulfonate compound with diverse applications in biological and chemical research. Its molecular formula is C₃H₆ClNaO₄S·½H₂O, and it has a molecular weight of approximately 205.60 g/mol. This compound is notable for its role in preparing negatively charged probe particles and its interactions with various biological materials.

  • Molecular Formula : C₃H₆ClNaO₄S·½H₂O
  • Molecular Weight : 205.60 g/mol (196.59 anhydrous)
  • Melting Point : Approximately 256 °C (decomposition)
  • Solubility : Soluble in water

Biological Applications

This compound has been utilized in various biological studies due to its ability to modify surface properties of materials and interact with biological macromolecules:

  • Preparation of Probe Particles : It is used to create negatively charged probe particles that investigate the effects of nanoporosity on the streaming potential of cellulosic fibers, which is crucial for understanding their interactions with cationic polyelectrolytes .
  • Surface Derivatization : The compound facilitates the derivatization of microcrystalline cellulose (MCC) particles, enabling the creation of materials with specific zeta potentials that are essential for various applications in biochemistry and materials science .

Research Findings

Recent studies have highlighted the compound's effectiveness in enhancing the properties of cellulose-based materials:

  • Effect on Streaming Potential : Research indicates that this compound significantly affects the streaming potential of cellulose fibers, which can be attributed to its ability to alter surface charge characteristics .
  • Interaction with Cationic Polyelectrolytes : The compound's interaction with cationic polyelectrolytes has been studied extensively, showing that it can modify the electrostatic interactions within composite materials, thereby influencing their stability and performance in various applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity and applications of this compound:

  • Cellulose Fiber Interaction Study :
    • Objective : To assess how this compound influences the streaming potential of cellulose fibers.
    • Methodology : Negatively charged probe particles were prepared using the compound, followed by measurement of their interaction with cationic polyelectrolytes.
    • Findings : Results demonstrated a significant increase in streaming potential, indicating enhanced interaction capabilities due to surface modification .
  • Microcrystalline Cellulose Derivatization :
    • Objective : To explore the effects of surface derivatization on MCC particles using this compound.
    • Methodology : MCC particles were treated with varying concentrations of the compound, followed by zeta potential measurements.
    • Findings : The study revealed that the zeta potential could be finely tuned by adjusting the concentration of this compound, leading to improved stability in suspensions .

Data Table

Below is a summary table presenting key properties and findings related to this compound:

Property/Study AspectDetails/Findings
Molecular FormulaC₃H₆ClNaO₄S·½H₂O
Molecular Weight205.60 g/mol (196.59 anhydrous)
Melting Point~256 °C (decomposition)
SolubilitySoluble in water
ApplicationPreparation of negatively charged probe particles
Effect on Streaming PotentialSignificant increase observed
Interaction with Cationic PolyelectrolytesEnhanced stability and performance

Q & A

Q. What are the key physicochemical properties of sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, and how can they be experimentally verified?

  • Methodological Answer : Critical properties include molecular formula (C₃H₈ClNaO₅S), molecular weight (214.60 g/mol), melting point (256°C with decomposition), and water solubility. Characterization methods include:
  • Elemental analysis to verify composition.
  • Differential scanning calorimetry (DSC) to confirm melting/decomposition behavior.
  • Karl Fischer titration to quantify hemihydrate water content.
    Solubility can be tested via gravimetric analysis in aqueous solutions at controlled temperatures. Stability under storage conditions (dry, cool, away from oxidizers) should also be validated .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key parameters for synthesis optimization include:
  • Reaction stoichiometry : Adjust molar ratios of reactants (e.g., chlorination and sulfonation agents).
  • Temperature control : Maintain <100°C to avoid decomposition (melting point is 256°C, but side reactions may occur at lower temps).
  • Purification steps : Use recrystallization from aqueous ethanol to remove unreacted precursors.
    Evidence from industrial R&D highlights process improvements via pH stabilization during sulfonation and reduced byproduct formation .

Q. What analytical techniques are recommended to assess purity and structural integrity?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) with UV detection to quantify organic impurities.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of hydroxyl, sulfonate, and chloro groups.
  • Ion chromatography to detect residual inorganic ions (e.g., Na⁺, Cl⁻).
  • Thermogravimetric analysis (TGA) to verify hemihydrate water content .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its role in polymer synthesis, and what experimental parameters are critical for polymerization?

  • Methodological Answer : The molecule’s dual hydrophilicity (sulfonate group) and reactivity (chloro and hydroxyl groups) make it a functional monomer for:
  • Surfactant synthesis : React with amides via alkylation to form sulfonate-containing surfactants.
  • Polymer networks : Incorporate into hydrogels or ion-exchange resins via radical polymerization.
    Critical parameters:
  • Monomer concentration : Optimize for crosslinking density (e.g., 10–20 wt%).
  • Initiator selection : Use persulfates for aqueous-phase polymerization.
  • Reaction pH : Maintain neutrality to avoid hydrolysis of the chloro group .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility or thermal stability)?

  • Methodological Answer : Discrepancies may arise from hydration state variations or impurities. To resolve:
  • Reproduce experiments under standardized conditions (e.g., USP-grade reagents, controlled humidity).
  • Validate methods : Compare DSC curves from multiple batches.
  • Cross-reference with peer-reviewed studies beyond commercial catalogs to identify systematic errors .

Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:
  • pH stability : Prepare buffered solutions (pH 2–12), incubate at 25–60°C, and monitor degradation via HPLC.
  • Thermal stability : Use TGA to assess decomposition kinetics at 100–300°C.
  • Light sensitivity : Expose samples to UV/visible light and track changes in NMR spectra .

Q. What safety protocols are essential for handling this compound in reactions involving sensitive reagents (e.g., strong oxidizers)?

  • Methodological Answer :
  • Incompatibility mitigation : Store separately from oxidizers (e.g., peroxides) and avoid mixing during synthesis.
  • PPE requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Spill management : Use inert absorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate
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Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

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